

Application Notes and Protocols for In Vitro Susceptibility Testing of SPR206 Acetate

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Compound of Interest		
Compound Name:	SPR206 acetate	
Cat. No.:	B13393021	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of Gram-negative bacteria to **SPR206 acetate**, a novel polymyxin analogue. The methodologies outlined adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and are intended to ensure accuracy and reproducibility in research and drug development settings.

Introduction

SPR206 is a next-generation polymyxin derivative engineered to exhibit potent activity against multidrug-resistant (MDR) Gram-negative bacteria, including Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Enterobacterales (CRE), while demonstrating an improved safety profile compared to older polymyxins. Accurate and standardized in vitro susceptibility testing is crucial for its continued development and for establishing its potential role in treating serious infections. The primary method for determining the susceptibility of bacteria to SPR206 is broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Quantitative Data Summary

The following tables summarize the in vitro activity of SPR206 against a range of clinically significant Gram-negative pathogens. MIC₅₀ and MIC₉₀ values, representing the concentrations at which 50% and 90% of isolates are inhibited, respectively, are presented.



Table 1: In Vitro Activity of SPR206 against Enterobacterales

Organism Subset	Region	MIC50 (mg/L)	MIC ₉₀ (mg/L)
Non-Morganellaceae Enterobacterales	US, Europe, Israel, Turkey	0.06	0.25
Carbapenem-resistant Enterobacterales	US and Western Europe	0.06	0.5
Carbapenem-resistant Enterobacterales	Eastern Europe	0.5	64
NDM-producing Enterobacteriaceae (colistin-susceptible)	China	0.125	0.25
KPC-2-producing Enterobacteriaceae (colistin-susceptible)	China	0.125	0.5

Data compiled from multiple sources.[1][2][3][4][5]

Table 2: In Vitro Activity of SPR206 against Pseudomonas aeruginosa

Organism Subset	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)
All P. aeruginosa	0.25	0.25-0.5
Multidrug-resistant (MDR) P. aeruginosa	0.25	0.5
Extensively drug-resistant (XDR) P. aeruginosa	0.25	0.5

Data compiled from multiple sources.[1][2][3][4][5]

Table 3: In Vitro Activity of SPR206 against Acinetobacter species



Organism Subset	MIC50 (mg/L)	MIC90 (mg/L)
All Acinetobacter spp.	0.12	0.5
Multidrug-resistant (MDR) Acinetobacter spp.	0.12	2
Extensively drug-resistant (XDR) Acinetobacter spp.	0.12	8
OXA-producing A. baumannii (colistin-susceptible)	0.064	0.125

Data compiled from multiple sources.[1][2][3][4][5][6][7]

Experimental Protocols Protocol 1: Broth Microdilution MIC Testing

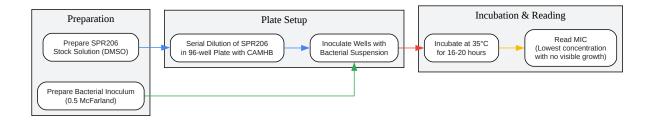
This protocol is based on the CLSI guidelines for broth microdilution testing of aerobic bacteria.

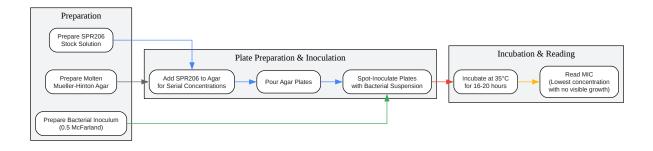
- 1. Materials
- SPR206 acetate powder
- Dimethyl sulfoxide (DMSO)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial isolates for testing
- Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)
- Sterile saline or phosphate-buffered saline (PBS)
- 0.5 McFarland turbidity standard



- Spectrophotometer or turbidity meter
- Incubator (35°C ± 2°C)
- 2. Preparation of **SPR206 Acetate** Stock Solution a. Prepare a stock solution of **SPR206 acetate** at a concentration of 1280 μg/mL (or a suitable concentration for the desired dilution series) in DMSO. b. Ensure complete dissolution. The stock solution can be stored at -20°C or lower for several months. For higher solubility, warming the tube to 37°C and using an ultrasonic bath for a short period may aid dissolution.[8]
- 3. Inoculum Preparation a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL). This can be done visually or with a spectrophotometer. d. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.
- 4. Preparation of Microtiter Plates a. Perform serial two-fold dilutions of the **SPR206 acetate** stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.015 to 128 μ g/mL). b. The final volume in each well should be 100 μ L after addition of the inoculum. c. Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).
- 5. Inoculation and Incubation a. Inoculate each well (except the sterility control) with the prepared bacterial suspension. b. Seal the plates to prevent evaporation. c. Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
- 6. Reading and Interpretation of Results a. Following incubation, examine the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of **SPR206 acetate** that completely inhibits visible growth of the organism. c. The growth control well should show distinct turbidity, and the sterility control well should remain clear. d. The MICs for the QC strains should fall within their acceptable ranges.







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